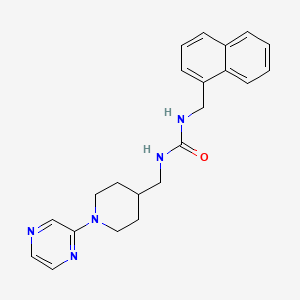

1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Description

1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a naphthalene moiety linked via a methyl group to the urea backbone and a pyrazine-substituted piperidine ring. This structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22(26-15-19-6-3-5-18-4-1-2-7-20(18)19)25-14-17-8-12-27(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJAUGTVZXKXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

- Hydrogen Bonding: The urea core and pyrazine nitrogen atoms offer hydrogen-bonding sites, analogous to the triazine and nicotinoyl groups in urea20 and Compound 17 .

- Biological Activity :

Advantages and Limitations

- Advantages : The pyrazine-piperidine moiety in the target compound introduces a rigid, planar structure that may enhance selectivity for aromatic-binding pockets in enzymes, compared to flexible aliphatic chains (e.g., cyclopropanecarbonyl in Compound 23) .

- Limitations : The naphthalene group could increase metabolic instability due to cytochrome P450-mediated oxidation, a issue less prevalent in adamantane-based derivatives like ACPU .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with naphthalen-1-ylmethylamine and 1-(pyrazin-2-yl)piperidin-4-ylmethanol. Use coupling reagents like EDCI or DCC to form urea bonds .

- Solvent selection : Dichloromethane (DCM) or toluene under inert atmospheres (N₂/Ar) minimizes side reactions .

- Temperature control : Maintain 0–25°C during coupling to prevent urea bond hydrolysis .

- Catalysts : Triethylamine (Et₃N) or DMAP improves yield in nucleophilic substitutions .

| Key Parameters | Optimal Conditions | References |

|---|---|---|

| Coupling reagent | EDCI/HOBt or DCC | |

| Solvent | DCM or THF | |

| Reaction time | 12–24 hours | |

| Yield range | 50–75% after column chromatography |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substitution patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm; pyrazine N-H at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~428.2 g/mol) .

- X-ray crystallography : Resolves piperidine chair conformation and urea bond geometry (if crystals are obtainable) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodology :

- Receptor binding assays : Screen against σ1 receptors (IC₅₀ < 100 nM in guinea pig models) .

- Enzyme inhibition : Test phosphodiesterase (PDE) or soluble epoxide hydrolase (sEH) inhibition using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–50 µM .

| Assay Type | Protocol Highlights | References |

|---|---|---|

| σ1 receptor binding | Radiolabeled [³H]-ligand competition | |

| PDE inhibition | cAMP/cGMP hydrolysis via ELISA | |

| Anticancer screening | 72-hour MTT incubation |

Advanced Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Replace naphthalene with biphenyl or pyridinyl groups to assess lipophilicity effects .

- Piperidine modifications : Introduce methylsulfonyl or morpholine substituents to study steric/electronic impacts on receptor binding .

- Urea bioisosteres : Replace urea with thiourea or carbamate to evaluate hydrogen-bonding requirements .

| Structural Modification | Biological Impact | References |

|---|---|---|

| Naphthalene → Biphenyl | Increased σ1 receptor affinity | |

| Piperidine sulfonylation | Enhanced metabolic stability | |

| Urea → Thiourea | Reduced PDE4 inhibition |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodology :

- Orthogonal assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

- Cell-line authentication : Use STR profiling to confirm cancer cell identity .

- Solubility correction : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. How can the mechanism of action be elucidated at the molecular level?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.